molecular formula C10H14N2O3S2 B5155792 (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid

(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No. B5155792
M. Wt: 274.4 g/mol
InChI Key: QYISXHDEZAAWAP-UHFFFAOYSA-N
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Description

(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid, also known as ITAA, is a novel thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ITAA is a small molecule with a molecular weight of 247.34 g/mol and a chemical formula of C10H14N2O2S2.

Mechanism of Action

The mechanism of action of (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and proteins. (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body, and acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, anticancer, and enzyme inhibitory activities. (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has several advantages for use in lab experiments, including its high purity, low toxicity, and ease of synthesis. However, (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid also has some limitations, including its low solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid, including:
1. Development of new drugs based on (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
2. Investigation of the anticancer potential of (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid and its mechanism of action.
3. Identification of new enzyme targets for (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid and the development of new enzyme inhibitors based on (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid.
4. Investigation of the pharmacokinetics and pharmacodynamics of (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid in vivo.
5. Exploration of the potential of (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid as a scaffold for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is a novel thiazole derivative with promising potential for use in various fields of scientific research. Its anti-inflammatory, analgesic, anticancer, and enzyme inhibitory activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid and its potential applications in medicine and other fields.

Synthesis Methods

(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can be synthesized using a simple and efficient method that involves the reaction of 2-aminothiazole with isopropylthioacetic acid in the presence of a catalyst such as triethylamine. The reaction proceeds smoothly under mild conditions and yields (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid in high purity.

Scientific Research Applications

(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In pharmacology, (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has been shown to modulate the activity of various signaling pathways involved in cell proliferation and differentiation, making it a potential candidate for the development of new anticancer drugs. In biochemistry, (2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has been shown to interact with various enzymes and proteins, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of new enzyme inhibitors.

properties

IUPAC Name

2-[2-[(2-propan-2-ylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-6(2)16-5-8(13)12-10-11-7(4-17-10)3-9(14)15/h4,6H,3,5H2,1-2H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYISXHDEZAAWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC(=O)NC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Isopropylsulfanyl-acetylamino)-thiazol-4-YL)-acetic acid

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